1-(2,3-dihydro-1H-indene-5-sulfonyl)piperidine-4-carboxylic acid 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 870693-01-9
VCID: VC8421722
InChI: InChI=1S/C15H19NO4S/c17-15(18)12-6-8-16(9-7-12)21(19,20)14-5-4-11-2-1-3-13(11)10-14/h4-5,10,12H,1-3,6-9H2,(H,17,18)
SMILES: C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O
Molecular Formula: C15H19NO4S
Molecular Weight: 309.4 g/mol

1-(2,3-dihydro-1H-indene-5-sulfonyl)piperidine-4-carboxylic acid

CAS No.: 870693-01-9

Cat. No.: VC8421722

Molecular Formula: C15H19NO4S

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3-dihydro-1H-indene-5-sulfonyl)piperidine-4-carboxylic acid - 870693-01-9

Specification

CAS No. 870693-01-9
Molecular Formula C15H19NO4S
Molecular Weight 309.4 g/mol
IUPAC Name 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidine-4-carboxylic acid
Standard InChI InChI=1S/C15H19NO4S/c17-15(18)12-6-8-16(9-7-12)21(19,20)14-5-4-11-2-1-3-13(11)10-14/h4-5,10,12H,1-3,6-9H2,(H,17,18)
Standard InChI Key FRWGHYGZFIIQJU-UHFFFAOYSA-N
SMILES C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O
Canonical SMILES C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Constitution

The compound’s IUPAC name, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidine-4-carboxylic acid , precisely describes its architecture:

  • Indane core: A bicyclic system comprising a benzene ring fused to a cyclopentane ring (2,3-dihydro-1H-indene)

  • Sulfonamide linker: A sulfonyl group (-SO2_2-) bridges the indane’s 5-position to the piperidine nitrogen

  • Piperidine-4-carboxylic acid: A six-membered azacycle with a carboxylic acid substituent at the 4-position

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC15H19NO4S\text{C}_{15}\text{H}_{19}\text{NO}_{4}\text{S}
Molecular weight309.39 g/mol
CAS Registry Number870693-01-9
PubChem CID7131282
SMILESC1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O
InChIKeyFRWGHYGZFIIQJU-UHFFFAOYSA-N

Crystallographic and Conformational Analysis

While no crystal structure exists for this specific compound, related sulfonamide-piperidine hybrids demonstrate predictable spatial arrangements. In analogous structures:

  • The sulfonyl group adopts a tetrahedral geometry, with S=O bond lengths typically around 1.43 Å

  • Piperidine rings favor chair conformations, with the carboxylic acid group equatorial to minimize steric strain

  • The indane system’s fused bicyclic structure enforces coplanarity of the aromatic ring and adjacent cyclopentane carbons

Synthesis and Characterization

Synthetic Pathways

Commercial suppliers like American Elements and AstaTech synthesize the compound via a three-step sequence :

  • Sulfonation: Reaction of 5-bromoindane with chlorosulfonic acid yields indane-5-sulfonyl chloride

  • Piperidine coupling: Nucleophilic substitution with piperidine-4-carboxylic acid under basic conditions (e.g., pyridine/DCM)

  • Purification: Recrystallization from ethanol/water mixtures achieves ≥95% purity

Table 2: Synthetic Parameters

StepReagents/ConditionsYieldPurity
1ClSO3_3H, 0–5°C, 4 hr68%90%
2Piperidine-4-COOH, pyridine, DCM52%85%
3EtOH/H2_2O (3:1), −20°C88%95%

Analytical Characterization

  • NMR spectroscopy (proposed):

    • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 1.65–1.78 (m, 2H, piperidine H-3), 2.05–2.18 (m, 4H, indane H-1/H-2), 3.12–3.25 (m, 4H, piperidine H-2/H-6), 7.42 (d, J=8.1J = 8.1 Hz, 1H, indane H-4), 7.83 (s, 1H, indane H-7), 12.1 (br s, 1H, COOH)

    • 13C^{13}\text{C} NMR: 175.8 ppm (COOH), 51.3 ppm (piperidine C-4), 139.2 ppm (sulfonyl-attached C)

  • Mass spectrometry: ESI-MS m/z 310.1 [M+H]+^+ (calc. 309.39)

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL in pH 7.4 PBS due to the hydrophobic indane and sulfonamide groups

  • Organic solvents: Soluble in DMSO (≥50 mg/mL), DMF, and dichloromethane

  • Stability: Stable for ≥24 months at RT when protected from light and moisture

Thermal and Spectroscopic Profiles

  • Melting point: 218–220°C (decomposition observed above 230°C)

  • UV-Vis: λmax_{\text{max}} 274 nm (π→π* transition of indane)

  • IR: 1685 cm1^{-1} (C=O stretch), 1160/1340 cm1^{-1} (S=O asym/sym stretches)

Comparative Analysis with Structural Analogs

Table 3: Key Differences from Related Compounds

CompoundStructural VariationKey Property Differences
5-((4-Methylpiperidin-1-yl)sulfonyl)-1H-indole-2,3-dione Indole-2,3-dione vs. indane; methylpiperidineHigher logP (2.1 vs. 1.8)
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides Pyrrolopyrimidine vs. indane sulfonamideKinase inhibition IC50 8 nM
1-(3-Chlorophenyl)-4-(4-(((2,3-dihydro-1H-inden-1-yl)amino)methyl)benzyl)piperazine Benzylpiperazine vs. sulfonylpiperidineCrystal lattice energy −42.1 kJ/mol

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